N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Description
This compound features a benzamide core conjugated to a piperazine moiety substituted with a 3-chlorophenyl group. The piperazine-1-carbonyl linkage bridges the benzamide and the chlorophenyl group, creating a planar aromatic system with distinct electronic and steric properties. Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine) and G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-9-5-11-22(17-20)27-12-14-28(15-13-27)24(30)19-8-4-10-21(16-19)26-23(29)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQASGLREDSGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Key Structural Features
- Piperazine Ring : Known for its role in various pharmacological agents.
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Amide Linkage : Imparts stability and influences receptor interactions.
Psychiatric Disorders
Research indicates that compounds similar to N-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}benzamide may act as antagonists for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders. Studies have shown that modifications to the piperazine structure can enhance receptor affinity and selectivity.
Case Study: Serotonin Receptor Modulation
A study conducted on related compounds demonstrated their efficacy in reducing anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders .
Cancer Therapy
The compound's ability to inhibit specific signaling pathways involved in tumor growth presents another promising application. Research has focused on its role as an anticancer agent by targeting pathways such as PI3K/Akt/mTOR.
Data Table: Anticancer Activity
Neurodegenerative Diseases
Recent studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in conditions like Alzheimer's disease. The modulation of neurotransmitter systems through these compounds could lead to improved cognitive function.
Case Study: Neuroprotection
In vitro studies have shown that piperazine derivatives can protect neuronal cells from oxidative stress, indicating a mechanism for neuroprotection .
Antimicrobial Activity
Investigations into the antimicrobial properties of this compound reveal its potential against various bacterial strains. The presence of the chlorophenyl group is believed to enhance its interaction with bacterial cell membranes.
Data Table: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of N-{3-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as a serotonin receptor agonist, influencing neurotransmitter activity in the brain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to four classes of benzamide derivatives (Table 1):
Table 1. Structural and Functional Comparison
Functional Insights from Structural Differences
- Chlorophenyl vs. Methoxy Substitution : The 3-chlorophenyl group in the target compound confers greater lipophilicity (clogP ~3.5 estimated) compared to the 3,4-dimethoxy analogue (clogP ~2.8). This difference may enhance CNS penetration but reduce aqueous solubility .
- Piperazine vs. Alkoxy Chains : Piperazine-containing compounds (target compound and ) exhibit stronger affinity for GPCRs due to the amine’s ability to form hydrogen bonds with receptor residues. In contrast, alkoxy-substituted benzamides () likely target peripheral metabolic pathways due to their hydrophobic side chains .
- Complex Heterocycles : The oxadiazole and sulfonamide groups in I02 () introduce multiple hydrogen-bonding sites, favoring interactions with enzymes like kinases. This contrasts with the target compound’s simpler architecture, optimized for GPCR binding .
Pharmacological Implications
- Target Compound : The 3-chlorophenyl-piperazine motif is associated with β-adrenergic receptor antagonism (e.g., similar to CGP20712A but with distinct selectivity due to chloro substitution) .
- Metabolic Stability : Alkoxy chains (e.g., hexyloxy in ) may prolong half-life but increase off-target effects, whereas the target compound’s chloro group balances stability and specificity .
Biological Activity
N-{3-[4-(3-Chlorophenyl)Piperazine-1-Carbonyl]Phenyl}Benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperazine derivative : The piperazine ring is synthesized through cyclization reactions involving appropriate amines.
- Carbonylation : The introduction of the carbonyl group is achieved via acylation methods.
- Final coupling : The final product is obtained by coupling the piperazine derivative with substituted benzamides.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antimicrobial properties. A study reported that various piperazine derivatives demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Moderate | 31.25 |
| Piperazine Derivative A | Significant | 15.00 |
| Piperazine Derivative B | Moderate | 25.00 |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly in models of neurodegeneration. Studies suggest that it may inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways involved in neuroprotection .
Antitumor Activity
In addition to its antimicrobial and neuroprotective effects, this compound has shown promise in antitumor activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Case Study 1 : A study conducted on a series of piperazine derivatives showed that compounds similar to this compound exhibited promising results against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
- Case Study 2 : In a neurodegenerative model, this compound was found to significantly reduce markers of oxidative stress and inflammation, suggesting its utility in developing treatments for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a benzamide derivative with a piperazine intermediate. For example, in analogous compounds (e.g., compound 31 in ), the reaction of an amine intermediate (e.g., 1-(3-chlorophenyl)piperazine) with a benzoyl chloride derivative is performed in tetrahydrofuran (THF) or dichloromethane (DCM) under reflux. Purification via column chromatography (silica gel, chloroform:methanol gradients) yields the target compound. Optimization focuses on solvent selection, stoichiometry, and reaction time to improve yields (e.g., 41–45% in ). Key intermediates like 4-(3-chlorophenyl)piperazine-1-carbonyl can be synthesized using carbodiimide coupling agents (e.g., DCC or EDC) .
Q. How is the structural identity of this compound confirmed?
- Methodology :
- NMR Spectroscopy : Proton and carbon NMR (e.g., ¹H NMR in CDCl₃) confirm aromatic protons (δ 7.2–8.0 ppm), piperazine signals (δ 2.5–3.5 ppm), and carbonyl groups (δ ~167 ppm) ().
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight (e.g., m/z 463.96 for similar compounds in ).
- Elemental Analysis : Combustion analysis matches calculated C, H, N percentages (e.g., Anal. Calcd for C₃₀H₃₈Cl₃N₃O₃ in ).
- Melting Point : Consistency with literature values (e.g., 154–158°C in ) confirms purity .
Q. What in vitro assays are used to screen the pharmacological activity of this compound?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₁A or dopamine receptors) to determine IC₅₀ values. For example, analogs in showed affinity for serotonin receptors (Ki < 100 nM).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or BACE1) using fluorescence-based substrates.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., glioblastoma in ). Data interpretation includes dose-response curves and comparison to positive controls (e.g., cisplatin) .
Advanced Research Questions
Q. How does the compound interact with G protein-coupled receptors (GPCRs) at the molecular level?
- Methodology :
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in GPCRs (e.g., 5-HT₁A in ). Key interactions include hydrogen bonding with Ser159 and hydrophobic contacts with the chlorophenyl group.
- Mutagenesis Studies : Site-directed mutagenesis of receptor residues (e.g., TMD3/TMD5 regions) validates docking predictions. For example, analogs in showed reduced affinity in S5.42A mutants.
- cAMP/Calcium Flux Assays : Functional activity is assessed via cAMP accumulation (e.g., BRET-based assays) or calcium mobilization (e.g., FLIPR) to determine agonist/antagonist profiles .
Q. What structural modifications enhance the compound’s selectivity for specific targets (e.g., serotonin vs. dopamine receptors)?
- Methodology :
- SAR Studies : Systematic variation of substituents (e.g., replacing 3-chlorophenyl with 3-trifluoromethylphenyl in ) and evaluation of binding affinities. For example, 3-Cl substitution in improved 5-HT₁A selectivity (ΔKi = 10-fold vs. D₂).
- Bioisosteric Replacement : Piperazine ring substitutions (e.g., methylpiperazine in ) alter steric and electronic properties.
- Pharmacophore Modeling : Overlay of active/inactive analogs identifies critical features (e.g., carbonyl group positioning) using software like Schrödinger Phase .
Q. How do metabolic pathways and pharmacokinetic properties influence the compound’s efficacy in vivo?
- Methodology :
- Microsomal Stability Assays : Incubation with liver microsomes (human/rat) identifies major metabolites via LC-MS/MS. For example, N-dealkylation or piperazine ring oxidation ().
- Pharmacokinetic Profiling : IV/PO administration in rodents with plasma sampling (0–24h) to calculate AUC, Cₘₐₓ, and t₁/₂.
- BBB Penetration : In situ brain perfusion models or PAMPA-BBB assays predict CNS bioavailability (e.g., logBB > 0.3 in ) .
Data Contradiction Analysis
Q. Why do some analogs show conflicting activity profiles in similar receptor assays?
- Analysis : Discrepancies may arise from variations in assay conditions (e.g., CHO vs. HEK293 cells in ) or receptor isoforms. For example, compound 12e in exhibited higher 5-HT₁A affinity in HEK293-Gαq cells (EC₅₀ = 12 nM) versus CHO (EC₅₀ = 35 nM). Contradictions in metabolic stability (e.g., rat vs. human microsomes in ) highlight species-specific CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
